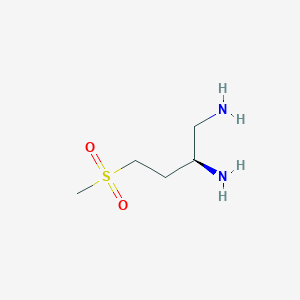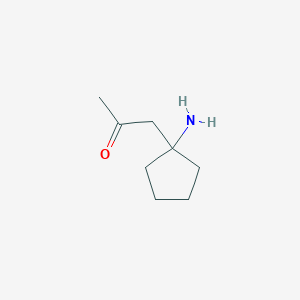
ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry. The quinoline scaffold is known for its diverse biological activities, making it a valuable structure in drug development. This compound, with its specific substitutions, offers unique properties that can be exploited in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and supply .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to form alcohols or carboxylic acids .
Aplicaciones Científicas De Investigación
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound can be used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline scaffold can inhibit the activity of certain enzymes, leading to therapeutic effects. The bromine and chlorine substitutions may enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate
- Ethyl 2,4-bis(quinolin-3-yl)quinoline-3-carboxylate
Uniqueness
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl carboxylate group, makes it a versatile compound for various applications. Its unique structure allows for targeted modifications and the development of new derivatives with enhanced activity and selectivity .
Propiedades
Fórmula molecular |
C12H9BrClNO3 |
|---|---|
Peso molecular |
330.56 g/mol |
Nombre IUPAC |
ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |
Clave InChI |
GYDYNVHKLYQIEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)


![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)









![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)
